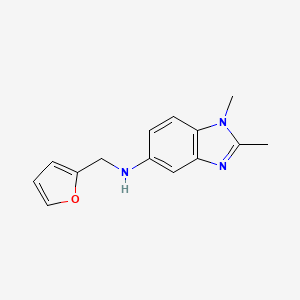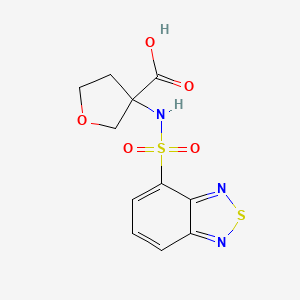![molecular formula C14H17NO5 B7595440 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid, also known as MPOAOC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the oxolane-3-carboxylic acid family and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of their activity can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid has been shown to inhibit the growth of certain cancer cells. It has also been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid in lab experiments is its potential to reduce inflammation and oxidative stress. This can be useful in studying the mechanisms underlying these processes and in developing new treatments for related diseases. Additionally, 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid has been shown to have low toxicity, making it a safer alternative to other compounds that may have similar effects. However, one limitation of using 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid. One area of interest is the development of new treatments for inflammatory diseases and cancer using 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid or related compounds. Additionally, further research is needed to fully understand the mechanism of action of 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid and to identify other enzymes and pathways that may be affected by this compound. Finally, research is needed to develop new methods for administering 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid in lab experiments and in clinical settings.
Synthesemethoden
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 3-methylphenol with acetyl chloride to form 3-acetyl-3-methylphenol. This compound is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-(3-methylphenoxy)acetic acid to form 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid has been studied for its potential applications in a range of scientific research fields. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid has also been shown to have antitumor properties and has been studied for its potential use in cancer treatment. Additionally, 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid has been studied for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-10-3-2-4-11(7-10)20-8-12(16)15-14(13(17)18)5-6-19-9-14/h2-4,7H,5-6,8-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRKNYDNWQFCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2(CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)


![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)

![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)